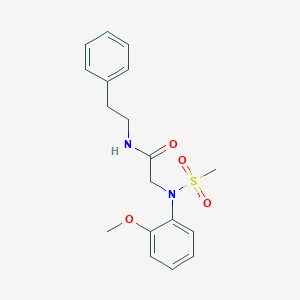
N-(2,5-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine, commonly known as DFB, is a chemical compound that has been extensively studied for its potential uses in scientific research. DFB is a member of the family of ethylenediamine-based compounds, which have been found to have a wide range of biological activities. In
作用機序
The exact mechanism of action of DFB is not fully understood, but it is thought to involve the formation of stable complexes with metal ions. These complexes may interfere with the normal functioning of enzymes and other proteins, leading to a range of biological effects.
Biochemical and Physiological Effects:
DFB has been found to have a range of biochemical and physiological effects. In addition to its potential antimicrobial, anticancer, and antifungal properties, DFB has also been found to have antioxidant and anti-inflammatory effects. These effects may be related to the ability of DFB to form stable complexes with metal ions, which can help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using DFB in lab experiments is its versatility. DFB can be used as a ligand for a wide range of metal ions, making it useful for a variety of applications. However, one of the main limitations of using DFB is its potential toxicity. DFB has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research on DFB. One area of interest is the development of new metal complexes using DFB as a ligand. These complexes may have a range of biological activities that could be useful in the development of new drugs or other therapeutic agents. Another area of interest is the study of the potential toxicity of DFB and its complexes, which could help to inform the safe use of these compounds in future research. Finally, further studies are needed to fully understand the mechanism of action of DFB and its complexes, which could help to identify new targets for drug development.
合成法
DFB can be synthesized using a variety of methods, including the reaction of 2,5-difluorobenzyl chloride with triethylamine and 1,2-diaminoethane. This reaction results in the formation of DFB as a white crystalline solid, which can be purified using standard laboratory techniques.
科学的研究の応用
DFB has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of DFB as a ligand for metal ions. DFB has been shown to form stable complexes with a variety of metal ions, including copper, zinc, and nickel. These complexes have been found to have a range of biological activities, including antimicrobial, anticancer, and antifungal properties.
特性
IUPAC Name |
N'-[(2,5-difluorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24F2N2/c1-4-18(5-2)9-10-19(6-3)12-13-11-14(16)7-8-15(13)17/h7-8,11H,4-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBBLVJLGNLNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CC1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5149278.png)
![3-{[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]methyl}benzonitrile](/img/structure/B5149286.png)

![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5149297.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149307.png)
![3-[(3-chlorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B5149317.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B5149324.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5149330.png)

![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide](/img/structure/B5149352.png)


![N-(2-hydroxyethyl)-N-isopropyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149363.png)

